1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine
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Overview
Description
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-(3,5-dimethylphenoxy)propyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine typically involves the reaction of 3-(3,5-dimethylphenoxy)propyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents, basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(3,4-dimethylphenoxy)propyl]-4-methylpiperazine
- 1-[3-(3,5-dimethylphenoxy)propyl]piperidin-4-ol
Uniqueness
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14-11-15(2)13-16(12-14)19-10-4-5-18-8-6-17(3)7-9-18/h11-13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJIHGMUGAUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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